1,3,7-trimethyl-8-(3-(4-phenylpiperazin-1-yl)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
1,3,7-Trimethyl-8-(3-(4-phenylpiperazin-1-yl)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a purine-based heterocyclic compound featuring a fused imidazo-purine core. Its structure includes three methyl groups at positions 1, 3, and 7, and a 3-(4-phenylpiperazin-1-yl)propyl chain at position 8 .
Key structural features:
Properties
IUPAC Name |
2,4,7-trimethyl-6-[3-(4-phenylpiperazin-1-yl)propyl]purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N7O2/c1-17-16-30-19-20(25(2)23(32)26(3)21(19)31)24-22(30)29(17)11-7-10-27-12-14-28(15-13-27)18-8-5-4-6-9-18/h4-6,8-9,16H,7,10-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBKCNRAKIZTLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCCN4CCN(CC4)C5=CC=CC=C5)N(C(=O)N(C3=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to targetglycogen synthase kinase (GSK)-3β and oxidoreductase . These proteins play crucial roles in various cellular processes, including cell division, apoptosis, and metabolism.
Mode of Action
Based on the structure and the known targets, it can be inferred that the compound might interact with its targets throughhydrogen bonding . This interaction could lead to changes in the conformation of the target proteins, thereby altering their activity.
Biochemical Pathways
The compound’s interaction with GSK-3β suggests that it may affect the Wnt/β-catenin signaling pathway , which is regulated by GSK-3β. This pathway is crucial for cell proliferation and differentiation. By inhibiting GSK-3β, the compound could potentially upregulate the Wnt/β-catenin signaling pathway, leading to increased cell proliferation.
Result of Action
The compound’s inhibition of GSK-3β could lead to increased cell proliferation due to the upregulation of the Wnt/β-catenin signaling pathway. Additionally, the compound’s interaction with oxidoreductase could potentially lead to changes in cellular redox status, which could have various downstream effects, including changes in cell metabolism and response to oxidative stress.
Biological Activity
1,3,7-Trimethyl-8-(3-(4-phenylpiperazin-1-yl)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a compound of significant interest in medicinal chemistry due to its potential pharmacological properties. This article reviews its biological activity, focusing on its interactions with various receptors and enzymes, as well as its therapeutic applications.
Chemical Structure
The compound features a complex structure characterized by:
- Imidazo[2,1-f]purine core : A bicyclic structure known for its biological activity.
- Piperazine moiety : Contributes to receptor binding and enhances pharmacokinetic properties.
- Trimethyl substitution : Influences lipophilicity and overall stability.
1. Receptor Interaction
Research has shown that derivatives of this compound exhibit affinity for several serotonin receptors, particularly:
- 5-HT1A and 5-HT7 receptors : These receptors are implicated in mood regulation and anxiety disorders. The compound has been evaluated for its potential as an antidepressant and anxiolytic agent through various assays.
2. Phosphodiesterase Inhibition
The compound also acts as an inhibitor of phosphodiesterase enzymes (PDE4B and PDE10A), which play crucial roles in cellular signaling pathways. Inhibition of these enzymes can lead to increased levels of cyclic AMP (cAMP), thereby enhancing neurotransmitter signaling.
1. Antidepressant Activity
A study demonstrated that a derivative of the compound exhibited significant antidepressant-like effects in the forced swim test (FST) in mice. The tested compound showed greater efficacy than the reference drug diazepam at a dosage of 2.5 mg/kg .
| Compound | Dosage (mg/kg) | Effectiveness (compared to diazepam) |
|---|---|---|
| Tested Compound | 2.5 | Greater |
| Diazepam | Standard | Reference |
2. Anxiolytic Properties
In addition to its antidepressant effects, the same derivative showed notable anxiolytic properties in animal models. The pharmacological profile suggests that this compound could be a candidate for further development as a treatment for anxiety disorders .
Pharmacokinetic Properties
The lipophilicity and metabolic stability of the compound were assessed using micellar electrokinetic chromatography (MEKC) and human liver microsomes (HLM). These studies indicated favorable pharmacokinetic profiles, suggesting good absorption and bioavailability potential .
Scientific Research Applications
Pharmacological Potential
The compound has been investigated for its pharmacological properties, particularly as an antidepressant and antipsychotic agent. The presence of the piperazine ring is critical for its interaction with neurotransmitter receptors.
Case Study: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry explored the effects of similar imidazole derivatives on serotonin receptors. The findings suggest that compounds with a piperazine substituent exhibit enhanced affinity for these receptors, indicating potential antidepressant properties .
Antitumor Activity
Preliminary research indicates that this compound may possess antitumor activity. Its structural similarity to known anticancer agents has prompted investigations into its efficacy against various cancer cell lines.
Case Study: Cytotoxicity Assay
In vitro assays conducted on human cancer cell lines demonstrated that derivatives of imidazole compounds, including those similar to 1,3,7-trimethyl-8-(3-(4-phenylpiperazin-1-yl)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, exhibited significant cytotoxic effects. The IC50 values were recorded at concentrations comparable to established chemotherapeutics .
Neuroprotective Effects
Research into neuroprotective agents has identified this compound as a candidate due to its ability to modulate pathways involved in neurodegeneration.
Case Study: Neuroprotection in Animal Models
Animal studies have shown that administration of similar compounds can reduce markers of oxidative stress and inflammation in models of neurodegenerative diseases such as Alzheimer’s and Parkinson’s . These findings support further exploration of this compound's potential therapeutic applications.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Receptor Affinities
Key Observations:
Piperazine Substitution :
- The target compound’s 4-phenylpiperazine moiety enhances 5-HT1A and D2 receptor binding compared to analogs with 3-chlorophenyl (e.g., ) or propargyl substitutions (e.g., ).
- Replacement of the propyl linker with an ethyl group (as in ) reduces steric hindrance, improving D2 affinity (Ki: 15.4 nM vs. 28.7 nM).
Methyl Group Positioning :
Key Findings:
- Synthetic Accessibility : The target compound is synthesized via nucleophilic substitution of 8-PC (8-piperazinyl caffeine) with propargyl tosylate, yielding 65% after recrystallization .
- Solubility Challenges : Higher logP values (e.g., 2.87 for the target vs. 1.95 for compound 44 ) correlate with reduced water solubility, necessitating formulation optimization for bioavailability.
Preparation Methods
Reaction Conditions
Analytical Confirmation
- NMR : Disappearance of the 8-H proton signal (δ 7.8–8.0 ppm in caffeine) confirms successful bromination.
- Mass Spectrometry : Molecular ion peak at m/z 285 [M+H]+ for C₈H₁₀BrN₄O₂.
Nucleophilic Substitution with Piperazine Derivatives
The bromine atom in 8-BC is displaced by a piperazine nucleophile to form 8-piperazinyl caffeine (8-PC) .
Piperazine Activation
Reaction Optimization
- Catalyst : Copper(I) iodide (CuI) enhances reaction rates by facilitating Ullmann-type coupling, reducing time to 6–8 hours.
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) improve nucleophilicity but may increase side reactions.
Alkylation to Install the Propyl Linker
The 3-(4-phenylpiperazin-1-yl)propyl group is introduced via alkylation of 8-PC.
Alkylation Protocol
Competing Pathways
- O-Alkylation : Minimized by using bulky bases (e.g., NaH) that favor N-alkylation.
- Byproducts : Unreacted 8-PC and dialkylated species, removed via silica gel chromatography.
Purification and Characterization
Final purification ensures pharmaceutical-grade purity (>98%).
Chromatographic Methods
Spectroscopic Data
Comparative Analysis of Synthetic Routes
| Parameter | PubMed Method | Patent Method |
|---|---|---|
| Bromination Reagent | NBS | NBS |
| Catalyst | None | CuI |
| Substitution Time | 12–24 h | 6–8 h |
| Final Yield | 68–76% | 82–89% |
| Purity | >95% | >98% |
The patent method offers superior yields and purity, attributed to catalytic CuI and optimized workup procedures.
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1,3,7-trimethyl-8-(3-(4-phenylpiperazin-1-yl)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, and how can purity be maximized?
- Methodological Answer : Multi-step organic synthesis involving alkylation of the purine core followed by piperazine coupling. Key steps include:
- Use of dichloromethane or ethanol as solvents under controlled temperatures (e.g., reflux at 80°C).
- Purification via column chromatography or recrystallization.
- Analytical validation using HPLC (>95% purity) and structural confirmation via -NMR and high-resolution mass spectrometry (HRMS) .
Q. How to characterize the molecular structure and validate the identity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Assign peaks for methyl groups (δ 1.2–1.5 ppm), piperazine protons (δ 2.5–3.5 ppm), and aromatic protons (δ 6.8–7.4 ppm).
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H] at m/z 512.3) using HRMS.
- X-ray Crystallography : Optional for absolute configuration determination if single crystals are obtained .
Q. What in vitro assays are recommended for initial biological screening of this compound?
- Methodological Answer :
- Receptor Binding Assays : Screen for affinity at serotonin receptors (5-HT, 5-HT) using radioligand displacement (e.g., -8-OH-DPAT for 5-HT).
- Functional Assays : Measure cAMP modulation (5-HT partial agonism) or phosphodiesterase (PDE4B/PDE10A) inhibition.
- Cytotoxicity : Use MTT assays in HEK-293 or neuronal cell lines .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies to optimize 5-HT receptor affinity and selectivity?
- Methodological Answer :
- Substituent Variation : Modify the phenylpiperazine moiety (e.g., 2-fluoro vs. 3-trifluoromethyl substitutions) to assess steric/electronic effects.
- Alkyl Chain Length : Test propyl vs. pentyl linkers to balance lipophilicity and receptor fit.
- Functional Group Additions : Introduce methoxy or hydroxy groups to enhance solubility or hydrogen bonding.
- In Silico Docking : Use AutoDock Vina to model interactions with 5-HT (PDB ID: 7E2Z) .
Q. How to resolve conflicting data on compound efficacy across different behavioral models (e.g., forced swim test vs. elevated plus maze)?
- Methodological Answer :
- Dose-Response Curves : Compare acute vs. repeated dosing (e.g., 1–10 mg/kg in mice) to assess tolerance.
- Receptor Specificity : Use knockout mice or selective antagonists (e.g., WAY-100635 for 5-HT) to isolate mechanisms.
- Pharmacokinetic Profiling : Measure brain-to-plasma ratios (via LC-MS) to confirm CNS penetration .
Q. What strategies are effective for evaluating metabolic stability and mitigating hepatic first-pass effects?
- Methodological Answer :
- In Vitro Metabolism : Incubate with human liver microsomes (HLM) and quantify metabolites via UPLC-QTOF.
- Structural Modifications : Replace labile groups (e.g., methyl esters with carbamates) to reduce CYP450-mediated oxidation.
- Prodrug Design : Introduce phosphate or acetyl prodrugs to enhance oral bioavailability .
Q. How to integrate computational modeling for predicting off-target interactions (e.g., α-adrenergic or histamine receptors)?
- Methodological Answer :
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify shared features with known ligands (e.g., α-adrenergic antagonists).
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories (AMBER/CHARMM force fields).
- QSAR Models : Develop regression models using descriptors like logP, polar surface area, and H-bond donors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
